3-(Difluoromethyl)benzene-1-sulfonyl chloride

Description

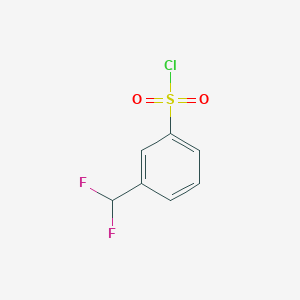

3-(Difluoromethyl)benzene-1-sulfonyl chloride (CAS: 1597429-54-3) is a fluorinated aromatic sulfonyl chloride with the molecular formula C₈H₇ClF₂O₂S and a molecular weight of 240.65 g/mol . Its structure features a difluoromethyl (-CF₂H) substituent at the benzene ring's 3-position and a reactive sulfonyl chloride (-SO₂Cl) group at the 1-position.

Properties

IUPAC Name |

3-(difluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMCMNLJRWHISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250680-75-1 | |

| Record name | 3-(difluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One common method involves the reaction of 3-(Difluoromethyl)benzene with chlorosulfonic acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

3-(Difluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonyl derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

3-(Difluoromethyl)benzene-1-sulfonyl chloride serves as a critical building block in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group is highly reactive, allowing for the introduction of difluoromethyl groups into drug candidates, which can enhance their biological activity and selectivity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant activity against cancer cell lines. For instance, a series of trisubstituted arylsulfonamides were synthesized using this compound, resulting in IC50 values below 5 nM against specific colon cancer cell lines. Some compounds even achieved picomolar activity, highlighting the potential of difluoromethyl substitutions in enhancing therapeutic efficacy .

| Compound | Target Activity | IC50 (nM) |

|---|---|---|

| Compound A | Colon cancer | 0.03 |

| Compound B | Colon cancer | 0.6 |

| Compound C | Colon cancer | 3.0 |

Organic Synthesis

Reagent in Chemical Reactions

this compound is frequently employed as a reagent in organic synthesis for the preparation of sulfonamides and other functionalized compounds. The electrophilic nature of the sulfonyl chloride allows it to react with nucleophiles effectively.

Synthesis of Sulfonamides

In a typical reaction setup, this compound can be reacted with amines to yield sulfonamides, which are valuable intermediates in drug development. The difluoromethyl group can impart desirable pharmacokinetic properties to the resulting sulfonamides.

Material Science

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer modifications.

Example: Polymer Additives

The compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance. This application is particularly relevant in developing high-performance materials for electronic and automotive industries.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and other derivatives . The difluoromethyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Trifluoromethyl Analogs

3-(Trifluoromethyl)benzene-1-sulfonyl chloride (C₇H₄ClF₃O₂S):

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (C₇H₃Cl₂F₃O₂S):

Halogenated Derivatives

- Molecular Weight: 337.53 g/mol .

3-Fluoro-4-methylbenzene-1-sulfonyl chloride (C₇H₆ClFO₂S):

Heterocyclic and Functionalized Analogs

- Molecular Weight: 244.65 g/mol .

- 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride (C₈H₁₀ClNO₄S₂): The sulfamoyl group (-NHSO₂Me₂) introduces hydrogen-bonding capacity, improving target selectivity in drug design .

Physicochemical Properties

Biological Activity

3-(Difluoromethyl)benzene-1-sulfonyl chloride is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a difluoromethyl group and a sulfonyl chloride moiety, is part of a broader class of fluorinated compounds known for their unique chemical properties and biological interactions.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H5ClF2O2S

- CAS Number : 1250680-75-1

The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by amino acid side chains in proteins, leading to the formation of sulfonamides. This interaction may alter protein function, potentially influencing signaling pathways involved in various physiological processes.

Biological Activity

Research has indicated that compounds containing difluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The following table summarizes some key findings regarding the biological activity of this compound and related compounds:

Case Studies

-

Inhibition Studies on α2-Adrenoceptors :

A study demonstrated that the introduction of a difluoromethyl group significantly decreases the affinity for α2-adrenoceptors. Compounds with this modification showed a drastic reduction in binding affinity compared to their non-fluorinated counterparts, suggesting that while fluorination can enhance certain properties, it may also diminish receptor interactions in specific contexts . -

Impact on Histone Deacetylase Inhibition :

Research has shown that fluorinated compounds, including those with sulfonyl groups, can effectively inhibit histone deacetylases (HDACs). The presence of fluorine atoms increases the potency of these compounds, indicating that modifications like those seen in this compound could lead to novel therapeutic agents targeting epigenetic regulation .

Q & A

Basic Research Questions

What are the standard synthetic routes for 3-(Difluoromethyl)benzene-1-sulfonyl chloride, and what reaction conditions optimize yield and purity?

Answer:

The synthesis typically involves halogenation and sulfonation steps. A common approach is the reaction of difluoromethyl-substituted benzene derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation . Key considerations include:

- Solvent Choice: Dichloromethane or chloroform is used to stabilize reactive intermediates .

- Atmosphere: Reactions are conducted under inert conditions (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group .

- Purification: Recrystallization (using hexane/ethyl acetate) or silica gel chromatography achieves >95% purity .

Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Halogenation-Sulfonation | ClSO₃H, DCM, 0°C | 65–75 | 97 |

| Direct Fluorination | SF₄, ClSO₂F | 50–60 | 90 |

How does the difluoromethyl group influence the compound's reactivity compared to non-fluorinated analogs?

Answer:

The difluoromethyl group enhances electrophilicity at the sulfonyl chloride moiety due to fluorine’s strong electron-withdrawing inductive effect. This increases reactivity in nucleophilic substitutions (e.g., with amines or alcohols) compared to methyl or hydrogen analogs . Key effects:

- Steric Hindrance: The CF₂H group introduces moderate steric bulk, slowing reactions with bulky nucleophiles.

- Hydrolytic Stability: Fluorine reduces hydrolysis rates in aqueous environments, enabling use in aqueous-organic mixed solvents .

Advanced Research Questions

What strategies mitigate competing side reactions when using this compound in nucleophilic substitutions?

Answer:

Competing hydrolysis or over-alkylation can be minimized by:

- Temperature Control: Maintain reactions at –20°C to 0°C to suppress hydrolysis .

- Sequential Addition: Add nucleophiles (e.g., amines) slowly to avoid exothermic side reactions .

- Protecting Groups: Use tert-butyloxycarbonyl (Boc) groups on amines to direct reactivity selectively .

Case Study: In synthesizing sulfonamide inhibitors, pre-activation of the sulfonyl chloride with DMAP (4-dimethylaminopyridine) improved coupling efficiency by 30% .

How is this compound utilized in synthesizing sulfonamide-based enzyme inhibitors, and what analytical techniques validate successful conjugation?

Answer:

The sulfonyl chloride reacts with enzyme active-site lysine or serine residues, forming covalent inhibitors. Methodological steps include:

Conjugation: React with primary amines (e.g., enzyme fragments) in anhydrous DMF at 25°C for 12 hours .

Validation Techniques:

- ¹H/¹³C NMR: Confirm sulfonamide bond formation (δ 3.2–3.5 ppm for NH-SO₂) .

- HPLC-MS: Monitor reaction progress and assess purity (>98% required for biological assays) .

- Enzyme Assays: Measure IC₅₀ shifts to verify target engagement (e.g., ADAM-17 inhibition) .

Table 2: Analytical Data for a Representative Inhibitor

| Parameter | Value |

|---|---|

| ¹H NMR (δ, ppm) | 8.32–8.05 (Ar-H), 7.72 (SO₂Cl) |

| IC₅₀ (nM) | 12.3 ± 1.5 |

How can contradictory data in reaction optimization (e.g., solvent effects) be resolved?

Answer:

Conflicting reports on solvent efficiency (e.g., DCM vs. THF) arise from differences in substrate solubility and water content. Resolution strategies:

- DoE (Design of Experiments): Systematically vary solvent polarity, temperature, and stoichiometry .

- Karl Fischer Titration: Ensure solvents are anhydrous (<50 ppm H₂O) to prevent hydrolysis .

- In Situ Monitoring: Use FTIR to track sulfonyl chloride consumption (peak at 1370 cm⁻¹) .

Methodological Considerations

- Storage: Store at –20°C under desiccant (e.g., silica gel) to prevent degradation .

- Safety: Use Schlenk lines for moisture-sensitive reactions; sulfonyl chlorides are lachrymatory and corrosive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.